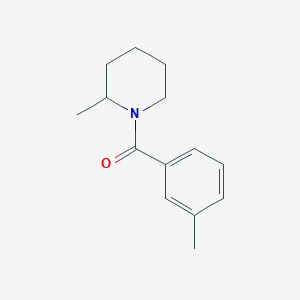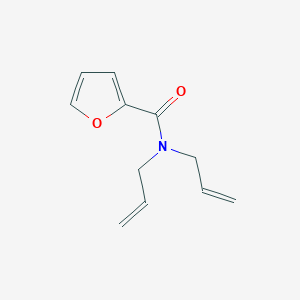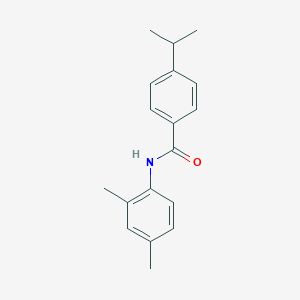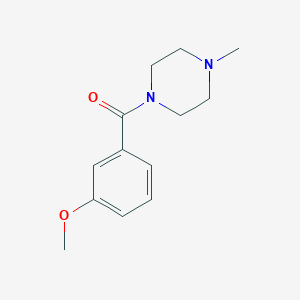![molecular formula C11H11FN2O2S B263862 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B263862.png)
1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups from ATP to protein substrates. This, in turn, leads to the inhibition of downstream signaling pathways and cellular processes that are regulated by protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that is inhibited. Different protein kinases are involved in the regulation of different cellular processes, and inhibition of a specific protein kinase may lead to specific effects. For example, inhibition of protein kinase A may affect the regulation of glucose metabolism, while inhibition of protein kinase B may affect the regulation of cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole in lab experiments is its specificity for protein kinases. This compound selectively inhibits protein kinases and does not affect other enzymes or cellular processes. This allows researchers to study the specific role of protein kinases in cellular signaling and disease processes.
One limitation of using this compound in lab experiments is its potential toxicity. This compound may have off-target effects or affect cellular processes that are not directly related to protein kinases. Therefore, careful dose-response studies and toxicity assays are necessary to ensure the safety and specificity of this compound in lab experiments.
Orientations Futures
1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has the potential to be developed into novel therapeutics for various diseases that are associated with dysregulated protein kinase signaling. Future research may focus on identifying specific protein kinases that are involved in disease processes and developing selective inhibitors for these kinases. Additionally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.
Méthodes De Synthèse
The synthesis of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has been reported in the literature. The method involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of a class of enzymes called protein kinases. Protein kinases play a critical role in cellular signaling pathways and are involved in the regulation of a wide range of biological processes. Therefore, inhibition of protein kinases has the potential to modulate cellular signaling and may lead to the development of novel therapeutics for various diseases.
Propriétés
Formule moléculaire |
C11H11FN2O2S |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
1-(4-fluoro-3-methylphenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C11H11FN2O2S/c1-8-7-10(3-4-11(8)12)17(15,16)14-6-5-13-9(14)2/h3-7H,1-2H3 |
Clé InChI |
ZTVBJWFKZYDSAC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)F |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















